(S)-4-Cbz-3-(aminomethyl)morpholine
Description
(S)-4-Cbz-3-(aminomethyl)morpholine is a chiral morpholine derivative with a benzyl carbamate (Cbz) protecting group
Properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGNIVBGOBZCV-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150228 | |
| Record name | 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312161-61-7 | |
| Record name | 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312161-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cbz-3-(aminomethyl)morpholine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols, aziridines, or epoxides.
Cbz Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected intermediate.
Aminomethylation: The protected morpholine is then subjected to aminomethylation using formaldehyde and a suitable amine source under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow chemistry and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Cbz-3-(aminomethyl)morpholine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted morpholine derivatives
Scientific Research Applications
(S)-4-Cbz-3-(aminomethyl)morpholine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-Cbz-3-(aminomethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the Cbz protection and aminomethyl group.
N-Methylmorpholine: Contains a methyl group instead of the aminomethyl group.
4-Morpholinecarboxaldehyde: Contains a formyl group at the 4-position instead of the Cbz group.
Uniqueness
(S)-4-Cbz-3-(aminomethyl)morpholine is unique due to its chiral nature and the presence of both the Cbz protecting group and the aminomethyl group. These features make it a versatile intermediate for the synthesis of more complex molecules and enhance its potential in medicinal chemistry .
Biological Activity
(S)-4-Cbz-3-(aminomethyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its structural versatility and potential biological activities. This compound features a carbobenzyloxy (Cbz) group at the 4-position and an aminomethyl group at the 3-position, which contribute to its interaction with various biological macromolecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
Structural Overview
Morpholines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. The presence of functional groups in this compound enhances its interaction with biological targets, making it a candidate for pharmaceutical applications.
Biological Activity
Research indicates that morpholine derivatives, including this compound, exhibit diverse biological activities:
- Antimicrobial Activity : Some morpholine derivatives have shown promising antimicrobial properties.
- Anticancer Potential : Certain compounds within this class have been evaluated for their anticancer effects, suggesting that this compound may also possess similar activities.
Interaction Profiles
Studies on interaction profiles indicate that this compound may interact with various biological macromolecules. These interactions can influence enzyme activity and receptor binding, leading to potential therapeutic effects.
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Cbz-morpholine | Morpholine ring with Cbz group | Antimicrobial |
| 3-Aminomethylmorpholine | Morpholine with aminomethyl substitution | Anticancer |
| N-Boc-morpholine | Morpholine with Boc protection | Enzyme inhibitor |
| 2-(Aminomethyl)morpholine | Aminomethyl group at the 2-position | Antimicrobial and anticancer properties |
These compounds exhibit unique properties that differentiate them from this compound, particularly regarding their biological activities and potential applications in drug design.
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal explored the synthesis and characterization of new morpholine derivatives, including this compound. It was found to inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent .
- Enzyme Inhibition : Research has demonstrated that this compound can act as an enzyme inhibitor. Specific studies focused on its ability to inhibit protein kinases, which are critical in various signaling pathways involved in cancer progression .
- Antimicrobial Activity : Another study highlighted the antimicrobial properties of morpholine derivatives, noting that those with a Cbz group showed enhanced activity against certain bacterial strains.
The exact mechanism of action for this compound remains an area of active research. However, it is believed that the compound's ability to bind to specific receptors or enzymes alters their activity, leading to the observed biological effects. The carbobenzyloxy group may enhance lipophilicity, facilitating better interaction with hydrophobic pockets in target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
